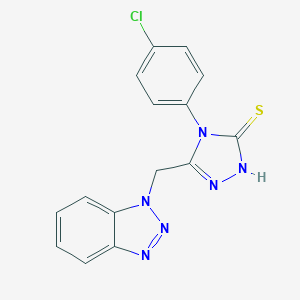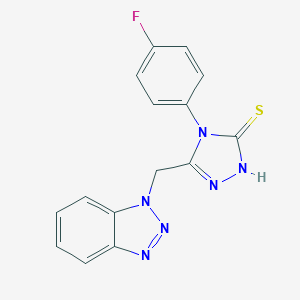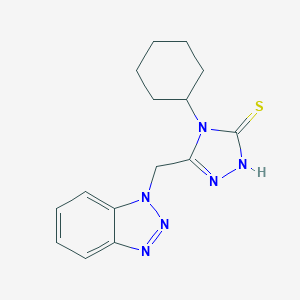![molecular formula C20H16N6O2S B292672 Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292672.png)
Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and microbial infections.
Biochemical and Physiological Effects:
Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate has been found to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. It has also been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, it has been found to have anti-microbial properties by inhibiting the growth and replication of certain microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for research on Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to explore its anti-cancer properties and potential use in the treatment of various types of cancer. Additionally, further research could be done on its anti-microbial properties and potential use in the development of new antibiotics. Finally, research could be done to optimize its synthesis method to make it more readily available and cost-effective.
Synthesemethoden
The synthesis of Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate involves a multi-step process. The first step involves the reaction of 2-aminopyridine with 2-chloro-4,6-dimethyl-1,3,5-triazine to form 2-(4,6-dimethyl-1,3,5-triazin-2-yl)pyridin-3-amine. This intermediate is then reacted with potassium thioacetate to form 2-(4,6-dimethyl-1,3,5-triazin-2-yl)pyridin-3-thiol. The final step involves the reaction of 2-(4,6-dimethyl-1,3,5-triazin-2-yl)pyridin-3-thiol with ethyl 3-bromo-2-oxo-2H-chromene-4-carboxylate to form Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.
Eigenschaften
Molekularformel |
C20H16N6O2S |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
ethyl 5-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyltriazolo[1,5-a]quinazoline-3-carboxylate |
InChI |
InChI=1S/C20H16N6O2S/c1-4-28-20(27)16-17-23-18(13-7-5-6-8-15(13)26(17)25-24-16)29-19-14(10-21)11(2)9-12(3)22-19/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
IPBBLHFZLMCLSK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=N1)SC4=C(C(=CC(=N4)C)C)C#N |
Kanonische SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=N1)SC4=C(C(=CC(=N4)C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292589.png)
![2-({2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone](/img/structure/B292590.png)
![2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B292591.png)
![2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292593.png)
![Ethyl {[2-[(2-ethoxy-2-oxoethyl)sulfanyl]-7-(4-methyl-1-piperazinyl)pyrimido[4,5-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B292594.png)



![4-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethoxy]-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292604.png)
![4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292605.png)
![2-(Allyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292606.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292609.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292610.png)
![2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292614.png)